molecular formula C10H8O6 B14355530 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid CAS No. 93579-53-4

4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid

Cat. No.: B14355530
CAS No.: 93579-53-4
M. Wt: 224.17 g/mol
InChI Key: SBUYLXBRHWHODF-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid is a complex organic compound that belongs to the class of hydroxy acids This compound is characterized by the presence of a hydroxy group, a pyran ring, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a malonic acid derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and pyran ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor binding, or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid include other hydroxy acids and pyran derivatives. Examples include:

  • 4-Hydroxy-4-(2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid
  • 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-yl)butanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the hydroxy group, pyran ring, and butenoic acid moiety provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

93579-53-4

Molecular Formula

C10H8O6

Molecular Weight

224.17 g/mol

IUPAC Name

4-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H8O6/c1-5-4-7(12)9(10(15)16-5)6(11)2-3-8(13)14/h2-4,12H,1H3,(H,13,14)

InChI Key

SBUYLXBRHWHODF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC(=O)O)O

Origin of Product

United States

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